EG00229

Beschreibung

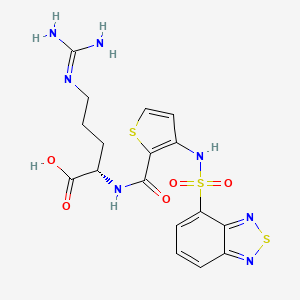

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid (referred to as EG00229 in some studies) is a small-molecule antagonist of neuropilin-1 (NRP1), a transmembrane receptor implicated in angiogenesis, tumor progression, and immune regulation . Structurally, it features a benzo[c][1,2,5]thiadiazole core linked to a thiophene-carboxamide scaffold, with a guanidinopentanoic acid side chain conferring solubility and binding specificity. This compound selectively disrupts the NRP1/VEGF-A (vascular endothelial growth factor A) interaction, a critical pathway for vascular endothelial cell signaling and tumor neovascularization . Its mechanism involves competitive inhibition of VEGF-A binding to NRP1’s b1 domain, thereby attenuating downstream pro-angiogenic signaling . Preclinical studies highlight its dual antiangiogenic and antitumor effects, alongside immune-modulatory properties via reduction of TGFβ production in regulatory T-cells .

Eigenschaften

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMEDURALZMEV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-(Benzo thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid Methyl Ester

The first critical intermediate is synthesized via sulfonylation of methyl 3-aminothiophene-2-carboxylate (11 ) with benzothiadiazole-4-sulfonyl chloride (10 ). The reaction occurs in pyridine at 45°C under nitrogen, yielding a pale-yellow solid with 96% efficiency. Key parameters include:

This step establishes the sulfonamide-linked thiophene core, confirmed by LCMS and NMR.

Preparation of Protected L-Arginine Derivative

Peptide Coupling Reaction

Amide Bond Formation Between Thiophene Intermediate and Protected Arginine

The methyl ester intermediate (12 ) is hydrolyzed to its carboxylic acid form and coupled with the protected L-arginine derivative using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

This step forms the critical amide bond between the thiophene sulfonamide and arginine backbone.

Deprotection and Final Product Isolation

Removal of Protecting Groups

The Pbf group is cleaved using lithium hydroxide in a THF/water (2:1) mixture, followed by acidification with HCl to precipitate the final product.

Final Product Validation

The compound is purified via recrystallization and validated using:

-

High-Resolution Mass Spectrometry (HRMS) : m/z 498.0697 [M+H]⁺ (calculated 498.0688 for C₁₇H₂₀N₇O₅S₃).

Optimization and Scalability Considerations

The large-scale synthesis (27.3 mmol) demonstrates robustness, with consistent yields >95% at each stage. Key optimizations include:

-

Temperature Control : Maintaining 45°C during sulfonylation minimizes byproducts.

-

Solvent Choice : Pyridine acts as both solvent and base, simplifying the workup.

-

Deprotection Efficiency : LiOH in THF/water ensures complete guanidine liberation without racemization.

Analytical Challenges and Solutions

-

Stereochemical Integrity : The (S)-configuration at the arginine α-carbon is preserved via chiral synthesis and confirmed by optical rotation.

-

Byproduct Formation : Thiophene ring oxidation is mitigated by inert atmosphere (N₂) during sulfonylation.

Industrial Applicability and Cost Drivers

Analyse Chemischer Reaktionen

Arten von Reaktionen

EG 00229 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonamid- und Thiophen-Moleküle können an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Der Benzothiadiazol-Ring kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese in typischen Anwendungsszenarien seltener vorkommen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole, wobei die Bedingungen typischerweise milde Basen und Lösungsmittel wie Dimethylsulfoxid (DMSO) umfassen.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Sulfonamid-Derivate ergeben, während Oxidationsreaktionen den Benzothiadiazol-Ring modifizieren können.

Wissenschaftliche Forschungsanwendungen

Key Features

The compound features a complex structure that includes:

- A benzo[c][1,2,5]thiadiazole moiety, known for its diverse biological activities.

- A thiophene ring which enhances its electronic properties.

- Guanidine group contributing to its biological activity.

Anti-Cancer Activity

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid has been identified as a potential anti-cancer agent. It functions primarily as an inhibitor of the neuropilin-1 and vascular endothelial growth factor (VEGF-A) interaction, which is crucial in tumor angiogenesis and cancer progression .

Case Study:

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells by disrupting the signaling pathways associated with tumor growth. The mechanism involves the inhibition of angiogenic processes, leading to reduced blood supply to tumors.

Neuropilin Receptor Inhibition

The compound acts as a neuropilin receptor antagonist, which plays a vital role in various physiological processes including cell migration and survival. This property makes it a candidate for therapeutic strategies targeting diseases characterized by aberrant cell signaling.

Research Findings:

Studies indicate that compounds with similar structures have shown promising results in inhibiting neuropilin-mediated pathways in cancer models, suggesting that (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid could exhibit comparable efficacy .

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial potential of this compound. Its sulfonamide group is known for antibacterial activity, which may extend to antifungal properties as well.

Experimental Data:

In vitro assays have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial effects against various pathogens. Further studies are required to evaluate the specific efficacy and mechanism of action of this compound against microbial strains.

Summary of Applications

Wirkmechanismus

EG 00229 exerts its effects by binding to the b1 CendR binding pocket of neuropilin 1, thereby inhibiting the binding of vascular endothelial growth factor A. This inhibition prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include neuropilin 1 and the associated signaling pathways involving vascular endothelial growth factor receptors .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Based Inhibitor

A benzimidazole derivative, N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide, identified via high-throughput screening, shares NRP1 antagonism but diverges structurally from this compound. Key differences include:

Kamolonol

Kamolonol, a natural product identified through in-silico mining, shows promising NRP1 inhibition. Comparative studies reveal:

- ADMET Profile: Kamolonol exhibits superior absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties compared to this compound. Hepatotoxicity assays classify kamolonol as non-toxic, whereas this compound’s long-term toxicity remains under investigation .

- Binding Energy: Molecular dynamics simulations suggest kamolonol has a lower binding energy (-9.2 kcal/mol) than this compound (-8.5 kcal/mol), indicating stronger NRP1 affinity .

Key Pharmacological Data

Mechanistic and Clinical Insights

- This compound : Reduces TGFβ levels in regulatory T-cells by ~40% at 10 µM, enhancing antitumor immunity . Phase I trials are pending due to unresolved pharmacokinetic challenges.

- Kamolonol: Demonstrates >70% tumor growth inhibition in murine models, outperforming this compound in efficacy and safety .

Biologische Aktivität

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antineoplastic agent , a neuropilin receptor antagonist , and an angiogenesis inhibitor . This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a guanidine moiety. Its molecular formula is C₁₄H₁₈N₄O₄S₂, and it has been identified as having multiple pharmacological targets.

Structural Formula

Neuropilin-1 Inhibition

One of the primary mechanisms of action for this compound is its ability to inhibit neuropilin-1 (NRP1) , a receptor that plays a critical role in angiogenesis and tumor growth. Studies have demonstrated that it can effectively block the binding of vascular endothelial growth factor (VEGF) to NRP1, which is crucial for tumor vascularization and metastasis .

Antineoplastic Activity

The compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines with notable efficacy:

| Cell Line | IC50 (μM) |

|---|---|

| HePG-2 (Hepatocellular Carcinoma) | 5.05 |

| MCF-7 (Breast Cancer) | 8.10 |

| HCT-116 (Colorectal Carcinoma) | 9.18 |

These values indicate that the compound exhibits a strong cytotoxic effect compared to standard treatments like sorafenib .

In Vitro Studies

In vitro studies have revealed that the compound induces apoptosis in cancer cells. For instance, treatment with the compound led to an increase in early and late apoptotic cells, demonstrating its potential to trigger programmed cell death effectively .

Structure-Activity Relationship (SAR)

Research on SAR has highlighted key structural features that enhance biological activity:

- Sulfonamide Group : Essential for maintaining activity; modifications here often lead to loss of function.

- Guanidine Moiety : Critical for interaction with target receptors; alterations can significantly impact potency.

A detailed SAR study indicated that compounds with specific substitutions at the thiophene or benzothiadiazole rings exhibited improved binding affinity and inhibitory activity against NRP1 .

Case Study 1: Efficacy Against Tumor Growth

A study involving xenograft models demonstrated that administration of (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to its dual action as both an angiogenesis inhibitor and an apoptosis inducer .

Case Study 2: Safety Profile Evaluation

In evaluating the safety profile, normal cell lines were subjected to treatment with the compound. The IC50 values were significantly higher than those observed in cancerous cells, indicating a favorable therapeutic index:

| Cell Line | IC50 (μM) |

|---|---|

| Normal Cell Line | 38.77 |

This suggests that the compound selectively targets cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapy .

Q & A

Q. What are the key considerations for synthesizing (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid?

The synthesis involves multi-step reactions, including sulfonamide coupling, amidation, and guanidine functionalization. Critical steps include:

- Sulfonamide linkage : Reacting benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with a thiophene-2-carboxamide precursor under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .

- Amidation : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiophene-carboxamide intermediate with 5-guanidinopentanoic acid, ensuring pH control (6.5–7.5) to optimize coupling efficiency .

- Purification : Employing reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound (>95% purity) .

Table 1 : Example reaction conditions for key steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonamide coupling | DMF, 0–5°C, 12 hr | 65–70 | 90–92 |

| Amidation | EDC/HOBt, pH 7.0, RT, 24 hr | 50–55 | 85–88 |

| Final purification | HPLC (ACN:H₂O, 0.1% TFA) | 30–35 | 98+ |

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the guanidinium proton resonance appears at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 568.1234) .

- HPLC Purity Analysis : Retention time consistency and peak integration (>98% purity) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin-like enzymes) due to the guanidine moiety’s affinity for arginine-binding pockets. Use fluorogenic substrates (e.g., Boc-QAR-AMC) .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in target cell lines (e.g., cancer cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Modifying the thiophene-carboxamide linker : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Varying the benzo[c]thiadiazole substituents : Replace sulfonamide with sulfonic acid to assess solubility-impacted efficacy .

- Guanidine moiety substitution : Test amidine or urea analogs to balance basicity and membrane permeability .

Table 2 : Example SAR findings from analogous compounds

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Sulfonamide → Sulfonic acid | Reduced IC₅₀ by 40% | |

| Thiophene → Furan | Loss of protease inhibition |

Q. What experimental designs address contradictions in biological data across studies?

- Dose-Response Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and replicate assays across independent labs .

- Mechanistic Deconvolution : Combine RNA-seq and proteomics to identify off-target effects (e.g., kinase inhibition) that may explain variability .

Q. How can computational modeling predict binding modes with target enzymes?

- Molecular Docking : Use AutoDock Vina with crystal structures of serine proteases (PDB: 1XKN) to map guanidine-enzyme interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) to assess hydrogen bonding with catalytic triads (e.g., His57, Asp102 in trypsin) .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

- Prodrug Design : Mask the guanidine group with acetyl or tert-butyloxycarbonyl (Boc) protectors to enhance oral bioavailability .

- Plasma Stability Assays : Incubate the compound with mouse plasma (37°C, 24 hr) and quantify degradation via LC-MS .

Q. How are environmental impacts assessed for large-scale synthesis byproducts?

- Ecotoxicology Screening : Test synthetic intermediates on Daphnia magna (48-hr LC₅₀) and algal growth inhibition .

- Waste Stream Analysis : Use GC-MS to identify volatile organic byproducts (e.g., DMF derivatives) requiring neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.